Cas no 193887-44-4 (Fmoc-β-HoLeu-OH)

Fmoc-β-HoLeu-OH 化学的及び物理的性質
名前と識別子
-
- Hexanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-methyl-, (3S)-
- N-Fmoc-L-beta-homoleucine
- Fmoc-L-β-homoleucine
- FMOC-BETA-HOLEU-OH
- Fmoc-L-beta-HLeu-OH
- Fmoc-L-beta-homoleucine
- FMOC-L-ß-HOMOLEUCINE
- Fmoc-β-HoLeu-OH
- Fmoc-β-Homo-Leu-OH
- Fmoc-β-HomoLeu-OH
- (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
- Furan
- Fmoc-b-HoLeu-OH
- FMOC-LEU-(C*CH2)OH
- Fmoc-L-β-Homo-Leu-OH
- FMOC-BETA-HOMOLEU-OH
- Fmoc-L-beta-Homo-Leu
- Fmoc-L-
- A-Homo-Leu-OH
- (S)-3-(Fmoc-amino)-5-methylhexanoic acid
- Fmoc--HoLeu-OH Fmoc--homoleucine
- (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid
- Fmoc-?-HoLeu-OH
- Fmoc-beta-Homo-Leu-OH
- FCH4058290
- FL72
- A813671
- A-HoLeu-OH
- Fmoc-beta-Homoleu-OH, >=96.0%
- F1268
- Fmoc-
- Hexanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-methyl-,(3S)-
- F12326
- 4-(2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)BUTANOICACID
- 193887-44-4
- (3S)-3-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-5-METHYLHEXANOIC ACID
- (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
- A-homoleucine
- MFCD01863059
- [(9H-Fluoren-9-ylmethoxy)carbonyl]-L-fA-homoleucine
- AKOS015900953
- CS-W011805
- HY-W011089
- DTXSID90375815
- SCHEMBL119197
- Fmoc-Leu-(C#CH2)OH
- AC-22079
- S-193887-44-4
- EN300-755412
- AS-57913
- DB-038333
- A-Homoleu-OH
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- MDL: MFCD01863059
- インチ: 1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1
- InChIKey: YLVSABQQLLRFIJ-HNNXBMFYSA-N
- ほほえんだ: O(C(N([H])[C@]([H])(C([H])([H])C(=O)O[H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 367.178358g/mol
- ひょうめんでんか: 0
- XLogP3: 4.3
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 8
- どういたいしつりょう: 367.178358g/mol
- 単一同位体質量: 367.178358g/mol
- 水素結合トポロジー分子極性表面積: 75.6Ų
- 重原子数: 27
- 複雑さ: 498
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 淡黄色粉末
- 密度みつど: 1.188±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- ふってん: 572.1±33.0 °C at 760 mmHg
- フラッシュポイント: 299.8±25.4 °C
- ようかいど: Insuluble (3.0E-3 g/L) (25 ºC),
- PSA: 75.63000
- LogP: 4.80540
- ようかいせい: 未確定
Fmoc-β-HoLeu-OH セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 危険レベル:IRRITANT
- ちょぞうじょうけん:2-8°C
Fmoc-β-HoLeu-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB165836-1 g |
Fmoc-L-beta-homoleucine; . |
193887-44-4 | 1g |
€247.30 | 2023-06-23 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WZ426-50mg |
Fmoc-β-HoLeu-OH |
193887-44-4 | 98+% | 50mg |
¥79.6 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WZ426-50mg |
Fmoc-β-HoLeu-OH |
193887-44-4 | 98+% | 50mg |
¥108.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F23470-250mg |
Fmoc-β-HoLeu-OH |
193887-44-4 | 96% | 250mg |
¥108.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F23470-5g |
Fmoc-β-HoLeu-OH |
193887-44-4 | 96% | 5g |
¥1457.0 | 2023-09-07 | |
TRC | F604305-50mg |
Fmoc-l-β-homoleucine |
193887-44-4 | 50mg |
$98.00 | 2023-05-18 | ||
abcr | AB165836-5 g |
Fmoc-L-beta-homoleucine; . |
193887-44-4 | 5g |
€604.90 | 2023-06-23 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032200-5g |
Fmoc-β-HoLeu-OH |
193887-44-4 | 96% | 5g |
¥2180 | 2024-05-25 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F1268-250MG |
[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-β-homoleucine |
193887-44-4 | >96.0%(T)(HPLC) | 250mg |
¥120.00 | 2023-09-08 | |
Chemenu | CM220065-5g |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid |
193887-44-4 | 95% | 5g |
$547 | 2021-06-09 |
Fmoc-β-HoLeu-OH 関連文献
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
Fmoc-β-HoLeu-OHに関する追加情報
Fmoc-β-HoLeu-OH: A Comprehensive Overview
Fmoc-β-HoLeu-OH, also known by its CAS number 193887-44-4, is a compound of significant interest in the fields of organic chemistry and peptide synthesis. This compound is a derivative of β-homoleucine, which itself is a non-natural amino acid. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group used in peptide synthesis to temporarily block the amine functionality of amino acids, facilitating controlled assembly of peptide chains. The hydroxyl group (-OH) at the terminal position further adds to its versatility, making it a valuable reagent in various chemical and biochemical applications.
Recent studies have highlighted the potential of Fmoc-β-HoLeu-OH in the development of novel therapeutic agents. Researchers have explored its role in peptide-based drug delivery systems, where its unique structure allows for enhanced stability and bioavailability. The β-homoleucine moiety, with its branched alkyl chain, contributes to hydrophobic interactions, which are crucial for membrane permeability and drug targeting. Furthermore, the Fmoc group's photolytic cleavage properties have been leveraged in light-responsive drug delivery systems, offering precise temporal control over drug release.
The synthesis of Fmoc-β-HoLeu-OH involves a multi-step process that begins with the preparation of β-homoleucine. This amino acid is then subjected to Fmoc protection via nucleophilic acyl substitution using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction conditions are carefully optimized to ensure high yields and purity. The resulting compound is characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
In terms of biological activity, Fmoc-β-HoLeu-OH has shown promise in modulating cellular signaling pathways. Studies have demonstrated its ability to inhibit specific proteases, which are key players in various pathological processes such as inflammation and cancer progression. The compound's selectivity towards certain proteases makes it a potential lead candidate for drug development programs targeting these enzymes.
The application of Fmoc-β-HoLeu-OH extends beyond traditional pharmaceuticals into the realm of biotechnology. It has been utilized as a building block in the construction of bioactive peptides with tailored functionalities. For instance, researchers have incorporated this compound into peptide libraries for high-throughput screening, enabling the discovery of novel bioactive sequences with potential therapeutic applications.
From an environmental perspective, the synthesis and handling of Fmoc-β-HoLeu-OH are conducted under strict safety protocols to minimize ecological impact. The use of sustainable reagents and energy-efficient reaction conditions aligns with current green chemistry initiatives, ensuring that the production process is both efficient and environmentally friendly.
In conclusion, Fmoc-β-HoLeu-OH (CAS No: 193887-44-4) stands as a testament to the ingenuity of modern chemical synthesis and its applications in advancing biomedical research. Its unique properties make it an invaluable tool in peptide synthesis, drug discovery, and biotechnology, paving the way for innovative solutions in healthcare and beyond.

